N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride
Description
Systematic IUPAC Name Derivation and Structural Validation
The IUPAC name N'-(5-methylpyridin-2-yl)propane-1,3-diamine;dihydrochloride is derived through a hierarchical analysis of its structural components:
- Parent chain : Propane-1,3-diamine, a three-carbon chain with amine groups at positions 1 and 3.
- Substituent : A pyridine ring substituted at position 5 with a methyl group (5-methylpyridin-2-yl).
- Salt form : Two hydrochloric acid molecules as counterions (dihydrochloride).
Structural validation is confirmed via:
- SMILES notation :
CC1=CN=C(C=C1)NCCCN.Cl.Cl, which encodes the methylpyridine moiety linked to the propanediamine backbone and chloride ions. - InChIKey :
IQPGTNYZXKXNOC-UHFFFAOYSA-N, a unique identifier for the compound’s stereochemical and isotopic properties. - 3D conformational analysis : PubChem’s interactive model verifies spatial arrangement and bond angles.
CAS Registry Number Analysis and Synonym Cross-Referencing
The compound’s CAS Registry Number 1269105-20-5 is universally recognized across databases, including PubChem , Sigma-Aldrich , and Combi-Blocks . Synonyms are cross-referenced to ensure consistency:
No conflicting CAS numbers were identified, confirming unambiguous identification.
Molecular Formula Validation Through Mass Spectrometry Data
The molecular formula C₉H₁₇Cl₂N₃ is validated through experimental and computational mass spectrometry:
Monoisotopic mass :
Fragmentation patterns :
| Mass Type | Value (g/mol) | Method/Source |
|---|---|---|
| Monoisotopic | 237.07995 | Python-based calculation |
| Average | 238.15 | PubChem , Sigma-Aldrich |
| Parent ion (MS/MS) | 238.16 | Key Organics |
Discrepancies between monoisotopic and average masses are attributed to natural isotopic abundance of chlorine ($$^{35}\text{Cl}$$: 75.8%, $$^{37}\text{Cl}$$: 24.2%) .
Properties
IUPAC Name |
N'-(5-methylpyridin-2-yl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-8-3-4-9(12-7-8)11-6-2-5-10;;/h3-4,7H,2,5-6,10H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPGTNYZXKXNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride generally involves:
- Formation of the 5-methyl-2-pyridinyl amine intermediate or its equivalent,
- Coupling with 1,3-propanediamine or its derivatives,
- Subsequent purification and conversion to the dihydrochloride salt.
This approach ensures the introduction of the 5-methyl-2-pyridinyl group onto the propanediamine scaffold with control over regioselectivity and purity.
Preparation of the Pyridinyl-Propanediamine Core
While direct literature on the exact compound is limited, closely related compounds and their synthetic routes provide insight:
Reaction of 5-methyl-2-aminopyridine with 1,3-dibromopropane or 1,3-propanediamine derivatives : The nucleophilic amine group on the pyridine ring can be alkylated or coupled with 1,3-propanediamine under controlled conditions to form the desired N-substituted propanediamine. This method is analogous to the preparation of N1-(2'-pyridyl)-1,2-propanediamine derivatives reported in patent literature, where the reaction involves amine substitution and subsequent purification steps including aqueous workup and basification.
Use of transition metal-catalyzed coupling reactions : Although primarily reported for other heterocyclic amines, copper-catalyzed C-N coupling reactions using ligands such as 1,3-propanediamine have been documented. These methods involve reacting halogenated pyridine derivatives with amines in the presence of copper(I) iodide and bases like potassium carbonate or tripotassium phosphate in solvents such as n-butanol under reflux conditions. This methodology could be adapted for the synthesis of the target compound by selecting appropriate pyridinyl halide and diamine substrates.
Salt Formation: Dihydrochloride Preparation
The final step typically involves converting the free base amine into its dihydrochloride salt to improve stability, solubility, and handling:
- The free base is dissolved in an appropriate solvent (e.g., ethanol or toluene/acetone mixture),
- Concentrated hydrochloric acid is added dropwise under stirring at low temperature (0–5 °C),
- The resulting suspension is filtered, washed, and dried to yield the dihydrochloride salt in high purity.
Related Synthetic Insights
1,3-Propanediamine as a key building block : Its reactivity and availability make it a common scaffold for derivatization, including formation of tetrahydropyrimidine derivatives through condensation reactions. These reactions highlight the versatility of 1,3-propanediamine in heterocyclic and amine chemistry, relevant for understanding its functionalization.
Ligand synthesis involving pyridinyl diamines : Complexes of N,N′-bis(2-pyridylmethyl)-1,2-diaminocyclohexane and related ligands have been synthesized using procedures similar to those for 1,3-diaminopropane analogues, indicating that pyridinyl-substituted diamines can be prepared with controlled stereochemistry and purity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | 5-methyl-2-aminopyridine + 1,3-dibromopropane or 1,3-propanediamine | Straightforward, well-established | Possible side reactions, purification needed |
| Copper-catalyzed C-N coupling | Halogenated pyridine + 1,3-propanediamine, CuI catalyst, K3PO4 base, reflux | Environmentally friendly, good yields | Requires metal catalyst, long reaction time |
| Salt formation (dihydrochloride) | HCl addition in ethanol/toluene/acetone, low temperature | Improves stability and purity | Requires careful temperature control |
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction may produce amine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride acts as an essential precursor for synthesizing more complex organic molecules. Its amine functional groups make it suitable for various coupling reactions.
- Coordination Chemistry : The compound serves as a ligand in coordination complexes, which are crucial for catalysis and materials science. Its ability to coordinate with metal ions can lead to the formation of novel materials with unique properties.
Biology
- Biological Interactions : Research indicates that this compound may interact with biological macromolecules such as proteins and nucleic acids. These interactions can be pivotal in studying enzyme mechanisms or drug design.
- Potential Therapeutic Applications : Ongoing studies are investigating its use as a precursor for drug development, particularly in creating compounds that target specific biological pathways.
Medicine
- Drug Development : The compound's structure allows it to be modified into various pharmacologically active derivatives. Its potential therapeutic applications are being explored in treating conditions that involve enzyme inhibition or receptor modulation.
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in industries requiring specific chemical functionalities.
Case Studies
Case Study 1: Drug Development
A study explored the synthesis of derivatives based on this compound aimed at treating bacterial infections. The derivatives showed promising activity against vancomycin-resistant strains, highlighting the compound's potential in developing new antibiotics.
Case Study 2: Coordination Chemistry
Research demonstrated that complexes formed with this compound exhibited enhanced catalytic activity in organic transformations compared to traditional ligands. This finding underscores its utility in advancing coordination chemistry applications.
Mechanism of Action
The mechanism of action of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Key Observations:
Antimicrobial Activity: The bis-arginine derivative of 1,3-propanediamine dihydrochloride exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, though it is less potent than chlorhexidine dihydrochloride, a clinical antiseptic . The presence of bulky caproyl-arginine substituents may limit membrane permeability compared to chlorhexidine’s compact biguanide structure.
Substituent Effects :
- Halogen vs. Methyl Groups : Bromo-substituted analogs (e.g., 1219964-22-3) introduce steric and electronic effects that may alter binding affinity or metabolic stability compared to the methyl-substituted target compound .
- Dihydrochloride Salts : These salts improve solubility across analogs (e.g., amifostine derivatives in radioprotection ), but functional groups dictate application specificity.
Therapeutic Applications :
- Antimicrobial vs. Radioprotective : While 1,3-propanediamine derivatives with antimicrobial substituents (e.g., arginine caproyl) target pathogens, amifostine disulfide’s thiol groups prioritize radical scavenging in radioprotection .
Biological Activity
N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride is a compound of significant interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Molecular Structure : this compound is characterized by its pyridine ring and propanediamine backbone. This structure allows it to interact with various biological macromolecules.
Chemical Reactions : The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic applications.
The biological activity of this compound is primarily attributed to its interactions with enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds and ionic interactions, which can lead to alterations in the structure and function of these biological targets. Specific pathways may vary depending on the application context, such as its role in catalysis or as a potential therapeutic agent.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating infections caused by resistant bacteria .
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. For instance, analogs of this compound were tested for their pro-apoptotic effects in ovarian cancer cells, showing significant cytotoxicity at low micromolar concentrations .
Table 1: Summary of Anti-Cancer Activity
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A2780 (Ovarian) | 0.6 | High potency |
| 518A2 (Melanoma) | 13.7 | Moderate |
| NiH 3T3 (Fibroblast) | 33.8 | Low toxicity |
Anti-Inflammatory Effects
In addition to antimicrobial and anti-cancer activities, the compound has shown promise as an anti-inflammatory agent. It was observed to reduce pro-inflammatory cytokine production in activated macrophages, indicating its potential role in managing inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In a study assessing the minimal inhibitory concentration (MIC) against various bacterial strains, this compound demonstrated significant reductions in bacterial growth compared to control groups. The results highlighted its effectiveness particularly against Gram-positive bacteria .
- Cancer Cell Viability : A series of experiments were conducted on different cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that certain derivatives had enhanced activity compared to the parent compound, suggesting that structural modifications could improve efficacy against specific cancer types .
Q & A
Q. What are the recommended synthetic routes for preparing N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of pyridinyl-propanediamine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like bis(Nα-caproyl-L-arginine)-1,3-propanediamine dihydrochloride were synthesized via condensation reactions under reflux conditions with ethanol as a solvent . Optimization parameters include reaction time (12–24 hours), temperature (reflux at ~78°C for ethanol), and stoichiometric ratios of reactants. Characterization via TLC and recrystallization (e.g., chloroform/methanol mixtures) ensures purity .
Q. How should researchers characterize the purity and stability of this compound under laboratory storage conditions?
- Methodological Answer : Stability studies for dihydrochloride salts require controlled storage (e.g., tightly sealed containers in freezers at –20°C to prevent hygroscopic degradation, as recommended for structurally similar USP standards like Amifostine Thiol RS . Purity analysis can employ HPLC with UV detection (λ = 254 nm) or NMR spectroscopy. For hygroscopic compounds, Karl Fischer titration ensures water content <1% .
Q. What spectroscopic techniques are most effective for structural elucidation of pyridinyl-propanediamine derivatives?
- Methodological Answer : FT-IR confirms amine and pyridinyl functional groups (e.g., N–H stretches at 3300–3500 cm⁻¹, aromatic C=C at 1600 cm⁻¹). High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., pyridinyl protons at δ 7.0–8.5 ppm) provide molecular weight and structural details. X-ray crystallography, as used for N-(4-chloro-5H-dithiazolylidene)pyridinamines, resolves stereochemistry .
Advanced Research Questions
Q. How does the position of the methyl group on the pyridinyl ring influence the compound’s physicochemical properties and reactivity?
- Methodological Answer : Substituent position impacts electronic and steric effects. For example, 5-methyl-2-pyridinyl derivatives exhibit altered solubility and basicity compared to 3- or 4-substituted analogs. Computational modeling (e.g., DFT calculations) predicts charge distribution and pKa values. Experimentally, titrimetric analysis in aqueous/organic solvents quantifies basicity differences .
Q. What strategies can resolve contradictions in biological activity data for this compound across different microbial strains?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., against Staphylococcus aureus vs. Escherichia coli) may arise from membrane permeability or target specificity. Comparative studies using membrane depolarization assays (e.g., DiSC3(5) dye) and gene knockout strains identify resistance mechanisms. Dose-response curves (IC₅₀) and time-kill assays differentiate bacteriostatic vs. bactericidal effects .
Q. How can researchers optimize the compound’s surfactant-like properties for drug delivery applications?
- Methodological Answer : Structural analogs like N-tallow-1,3-propanediamine dioleate act as cationic surfactants. Critical micelle concentration (CMC) can be determined via surface tension measurements. Modifying the alkyl chain length or counterion (e.g., replacing chloride with oleate) enhances biocompatibility. Dynamic light scattering (DLS) evaluates nanoparticle size distribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
